

## Dapaconazole: A Technical Guide for Researchers

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CAS Number: 1269726-67-1[1][2][3][4][5]

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and available experimental data for **Dapaconazole**, a novel imidazole antifungal agent. This document is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

## **Chemical Properties**

**Dapaconazole** is a white to off-white solid powder.[3][6] A comprehensive summary of its chemical and physical properties is presented in the table below.



Property	Value	Source
CAS Number	1269726-67-1	[1][2][3][4][5]
Molecular Formula	C19H15Cl2F3N2O	[1][2][7]
Molecular Weight	415.24 g/mol	[1][2][3][4][7]
IUPAC Name	1-[2-(2,4-dichlorophenyl)-2-[[4- (trifluoromethyl)phenyl]methox y]ethyl]imidazole	[5]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[2]
Boiling Point	512.8 ± 50.0 °C at 760 mmHg	[2]
Flash Point	263.9 ± 30.1 °C	[2]
Solubility	Soluble in DMSO	[3]
LogP	5.30	[2]
IC <sub>50</sub> (Sterol 14α-demethylase)	1.4 μΜ	[2]

## **Experimental Protocols**

Detailed experimental protocols for the determination of all chemical properties of **Dapaconazole** are not publicly available. However, standard methodologies for active pharmaceutical ingredients (APIs) can be employed.

### **Melting Point Determination**

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a liquid phase. This is a key indicator of purity.

Apparatus: Capillary melting point apparatus.

#### Procedure:

- A small, finely powdered sample of **Dapaconazole** is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.



- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.

### **Boiling Point Determination**

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Apparatus: Thiele tube or a distillation apparatus.

Procedure (Capillary Method):

- A small amount of liquid **Dapaconazole** (if melted) is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The apparatus is heated gently.
- The temperature at which a steady stream of bubbles emerges from the capillary tube, and the liquid just begins to enter the capillary upon cooling, is recorded as the boiling point.

### **Solubility Determination (Shake-Flask Method)**

Principle: This method determines the equilibrium solubility of a compound in a specific solvent.

#### Procedure:

- An excess amount of solid **Dapaconazole** is added to a known volume of the solvent (e.g., DMSO, water, buffers at various pH) in a flask.
- The flask is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is filtered to remove undissolved solid.



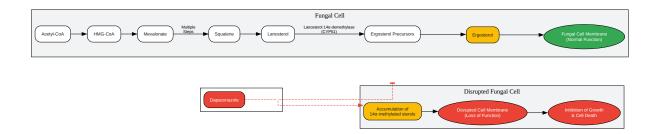
• The concentration of **Dapaconazole** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

# Mechanism of Action: Inhibition of Ergosterol Biosynthesis

**Dapaconazole**, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane. The primary target of **Dapaconazole** is the enzyme lanosterol  $14\alpha$ -demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of lanosterol  $14\alpha$ -demethylase leads to the depletion of ergosterol and the accumulation of toxic  $14\alpha$ -methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and replication.

### Signaling Pathway of Dapaconazole Action



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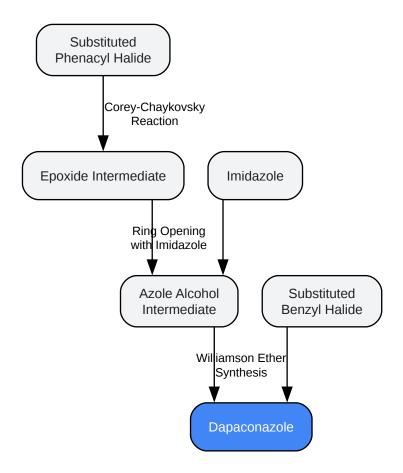


Caption: Mechanism of action of **Dapaconazole**.

### **Experimental Workflow: Synthesis**

A detailed, step-by-step experimental workflow for the synthesis of **Dapaconazole** is not publicly available in the reviewed literature. However, the synthesis of structurally related imidazole and triazole antifungal agents, such as posaconazole, typically involves multi-step organic synthesis. Key reactions often include the formation of the core imidazole or triazole ring structure, followed by the coupling of various substituted aromatic side chains. The synthesis of **Dapaconazole** likely involves the reaction of an epoxide intermediate with imidazole, followed by etherification with a substituted benzyl halide.

The general synthetic approach for similar azole antifungals can be conceptualized as follows:



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Caption: A generalized synthetic workflow for azole antifungals.



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